

Physical and chemical properties of 2-amino-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Methylpyrimidin-4-amine

Cat. No.: B183355

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-4-methylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application. 2-Amino-4-methylpyrimidine serves as a versatile precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents.^[1] This guide covers its structural characteristics, physical constants, spectral data, and chemical reactivity, presenting quantitative information in accessible tables and illustrating key processes with diagrams.

Physical Properties

2-Amino-4-methylpyrimidine is typically an off-white to light brown crystalline powder.^[2] Its key physical properties are summarized in the table below, providing essential data for handling, storage, and experimental design. The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability.^[2]

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃	[2][3][4]
Molecular Weight	109.13 g/mol	[2][3][4]
Melting Point	158-160 °C (lit.)	[2][5]
	153.5-162.5 °C	[6]
Boiling Point	194.6 °C (rough estimate)	[2]
Density	1 g/cm ³	[2]
Appearance	Off-white to light brown crystalline powder	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]
pKa	4.11 (+1) at 20°C	[2]

Chemical and Spectroscopic Properties

The chemical identity and structure of 2-amino-4-methylpyrimidine have been well-characterized by various spectroscopic techniques. The following table summarizes key spectral data, which are crucial for its identification and quality control.

Spectroscopic Data	Key Features	Source
¹ H NMR	Data available on SpectraBase	[3]
¹³ C NMR	Data available on SpectraBase	[3][7]
¹⁵ N NMR	Data available on SpectraBase	[3]
Mass Spectrometry (GC-MS)	Top peak at m/z 109	[3]
FTIR Spectroscopy	Data available, typically performed using a KBr wafer	[3]
UV/Visible Spectroscopy	Data available from NIST	[8]

Chemical Reactivity and Applications

2-Amino-4-methylpyrimidine is a versatile building block in organic synthesis, primarily due to the reactivity of its amino group and the pyrimidine ring.^[1] It is known to participate in reactions as a nucleophile. The methyl groups in the 2-, 4-, or 6-positions of a pyrimidine ring are considered 'active', similar to those in 2,4-dinitrotoluene, making them susceptible to deprotonation and subsequent reactions.^[9]

This compound is a precursor for developing biologically active molecules, with applications in designing antiviral and anticancer agents.^[1] It is also involved in studies of anaerobic acetone activation by *Desulfococcus biacutus*.^[2] Furthermore, 2-amino-4-methylpyrimidine can be formed from the reaction of acetoacetaldehyde and guanidine.^[2]

Experimental Protocols

Synthesis of 2-Amino-4-methylpyrimidine

A common method for the synthesis of 2-amino-4-methylpyrimidine involves the condensation reaction between guanidine and a β -dicarbonyl compound, in this case, acetoacetaldehyde or a precursor.

General Protocol:

- A solution of guanidine is prepared, often by treating guanidine hydrochloride with a base such as sodium ethoxide in ethanol.
- An equimolar amount of acetoacetaldehyde (or a suitable precursor like 4,4-dimethoxy-2-butanone, which hydrolyzes *in situ*) is added to the guanidine solution.
- The reaction mixture is refluxed for several hours.
- The solvent is removed under reduced pressure.
- The resulting solid is then purified.

Purification

Purification of crude 2-amino-4-methylpyrimidine can be achieved through crystallization or sublimation.[\[2\]](#)

Crystallization Protocol:

- Dissolve the crude product in a minimal amount of hot solvent, such as water or ethanol.[\[2\]](#)
- Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Sublimation Protocol:

- Place the crude product in a sublimation apparatus.
- Heat the apparatus under vacuum.
- The purified compound will sublime and deposit on the cold finger of the apparatus.
- Collect the purified crystals from the cold finger.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to an NMR tube.
- Acquire ¹H, ¹³C, and other relevant NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy:

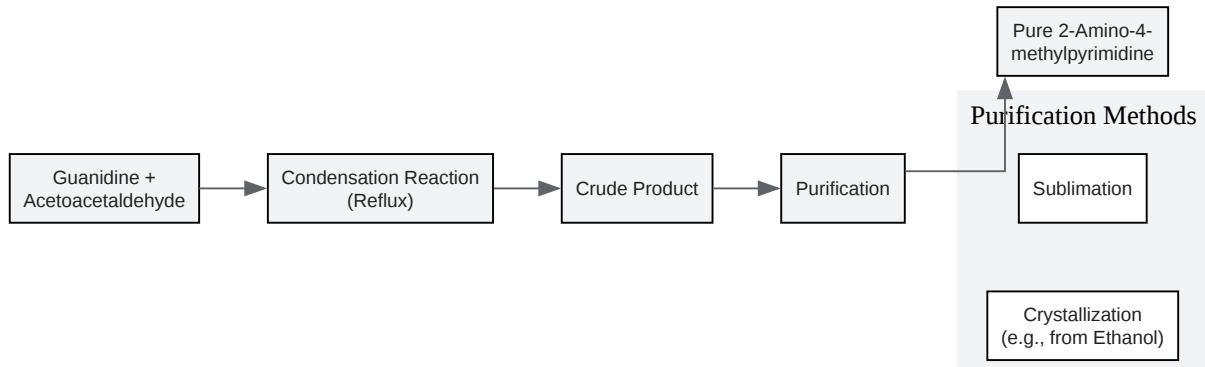
- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for volatile compounds.
- Ionize the sample using a suitable method, such as electron ionization (EI).
- Analyze the resulting fragments to determine the mass-to-charge ratio and fragmentation pattern.

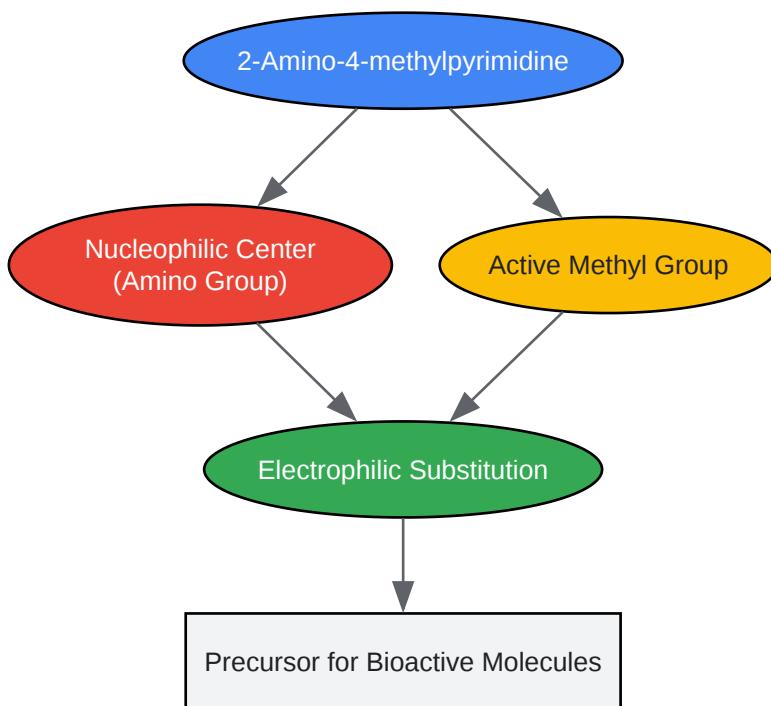
Visualizations

The following diagrams illustrate key conceptual frameworks related to 2-amino-4-methylpyrimidine.



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Caption: General workflow for the synthesis and purification of 2-amino-4-methylpyrimidine.



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Caption: Conceptual diagram of the reactivity of 2-amino-4-methylpyrimidine.

Safety Information

2-Amino-4-methylpyrimidine is associated with certain hazards and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation (H315) and serious eye irritation (H319).^[3] It may also cause respiratory irritation (H335).^[3] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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